molecular formula C18H19ClN2O4S B5136421 N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No. B5136421
M. Wt: 394.9 g/mol
InChI Key: NRQGHXLXLAMGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide, also known as ACEA, is a chemical compound that has been extensively studied for its potential use in scientific research. ACEA has been found to have unique biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide acts as a selective agonist for the CB1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes. When N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide binds to the CB1 receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release. This inhibition of neurotransmitter release has been found to have various effects on the body, including pain relief, appetite stimulation, and mood enhancement.
Biochemical and Physiological Effects:
N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been found to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has also been found to stimulate appetite and reduce nausea, making it a potential therapeutic agent for conditions such as anorexia and chemotherapy-induced nausea and vomiting.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide in lab experiments is its high selectivity for the CB1 receptor. This selectivity allows researchers to study the specific effects of CB1 receptor activation without the confounding effects of other receptors. However, one of the limitations of using N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide. One area of research is the development of more potent and selective CB1 receptor agonists. Another area of research is the investigation of the potential therapeutic uses of N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide for various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide and its potential for off-target effects.
Conclusion:
In conclusion, N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide is a valuable tool for investigating various biological processes, particularly in the field of cannabinoid receptors. Its high selectivity for the CB1 receptor and unique biochemical and physiological effects make it a promising candidate for therapeutic development. Future research on N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide will undoubtedly shed more light on its potential uses and limitations.

Synthesis Methods

The synthesis of N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide involves the reaction of 3-acetylphenylboronic acid and 4-chlorobenzenesulfonyl chloride with N-ethylglycine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide. This synthesis method has been optimized to produce high yields of N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide with high purity, making it suitable for use in scientific research.

Scientific Research Applications

N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cannabinoid receptors. N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide has been shown to bind selectively to the CB1 receptor, which is found in the brain and central nervous system. This binding activity has led to the development of N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide as a potential therapeutic agent for various neurological disorders.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(4-chlorophenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-3-21(26(24,25)17-9-7-15(19)8-10-17)12-18(23)20-16-6-4-5-14(11-16)13(2)22/h4-11H,3,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQGHXLXLAMGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC(=C1)C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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